![molecular formula C26H32Cl2N2O3 B2889577 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185146-51-3](/img/structure/B2889577.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H32Cl2N2O3 and its molecular weight is 491.45. The purity is usually 95%.
BenchChem offers high-quality 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antihistamines : Related compounds, such as cetirizine, are widely used as antihistamines. Their efficacy in treating allergies and related conditions is a subject of ongoing research .
- Piperazine Synthesis : Researchers develop novel synthetic methods for piperazines, including 4-(1-Piperazinyl)phenol. These protocols enable access to diverse piperazine derivatives for drug discovery .
- Catalytic Reactions : Transition metal-catalyzed reactions yield functionalized piperazines. For instance, visible-light-promoted decarboxylative annulation provides access to aryl and heteroaryl piperazines .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Mechanism of Action
Mode of Action
The mode of action of the compound is not well understood at this time. Given its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. The compound could potentially influence a variety of pathways depending on its target(s). Once the target(s) are identified, the affected pathways and their downstream effects can be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-24-13-11-22(12-14-24)28-17-15-27(16-18-28)19-23(29)20-31-26-10-6-5-9-25(26)21-7-3-2-4-8-21;;/h2-14,23,29H,15-20H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZICPVFGFLZHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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